Di-(isobutyl)dithiocarbamic acid Di-(isobutyl)dithiocarbamic acid
Brand Name: Vulcanchem
CAS No.: 7283-77-4
VCID: VC18432200
InChI: InChI=1S/C9H19NS2/c1-7(2)5-10(9(11)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,12)
SMILES:
Molecular Formula: C9H19NS2
Molecular Weight: 205.4 g/mol

Di-(isobutyl)dithiocarbamic acid

CAS No.: 7283-77-4

Cat. No.: VC18432200

Molecular Formula: C9H19NS2

Molecular Weight: 205.4 g/mol

* For research use only. Not for human or veterinary use.

Di-(isobutyl)dithiocarbamic acid - 7283-77-4

Specification

CAS No. 7283-77-4
Molecular Formula C9H19NS2
Molecular Weight 205.4 g/mol
IUPAC Name bis(2-methylpropyl)carbamodithioic acid
Standard InChI InChI=1S/C9H19NS2/c1-7(2)5-10(9(11)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,12)
Standard InChI Key CBQPQMSTIARRSA-UHFFFAOYSA-N
Canonical SMILES CC(C)CN(CC(C)C)C(=S)S

Introduction

Chemical Identity and Structural Characteristics

Di-(isobutyl)dithiocarbamic acid belongs to the dithiocarbamate family, which features a nitrogen atom bonded to two sulfur atoms and two organic substituents. The compound’s IUPAC name is derived from its isobutyl groups (CH2CH(CH3)2-\text{CH}_2\text{CH}(\text{CH}_3)_2) attached to the nitrogen atom. Key identifiers include:

PropertyValueSource
CAS Registry Number7283-77-4
Molecular FormulaC9H19NS2\text{C}_9\text{H}_{19}\text{NS}_2
Molecular Weight205.38 g/mol
InChIKeyCBQPQMSTIARRSA-UHFFFAOYSA-N
SMILESCC(C)CN(CC(C)C)C(=S)S

The molecular structure (Fig. 1) comprises a dithiocarbamate core (N(CSSH)-\text{N}(\text{CSSH})) with two isobutyl groups creating steric hindrance, which influences its reactivity and binding affinity. Spectroscopic data, including IR and NMR, confirm the presence of characteristic functional groups:

  • IR (KBr, νmax\nu_{\text{max}}): 3100 cm1^{-1} (N–H stretch), 1464 cm1^{-1} (C–N stretch), and 543 cm1^{-1} (C–S stretch) .

  • 1H^1\text{H} NMR (CDCl3_3 ): δ 0.98 (m, 2×\times–CH3_3), 1.26–1.68 (m, –CH2_2– chains), 4.28 (s, –CH2_2– near N) .

Synthesis and Reaction Mechanisms

The synthesis of di-(isobutyl)dithiocarbamic acid typically involves a one-pot reaction between diisobutylamine, carbon disulfide (CS2\text{CS}_2), and a base under mild conditions:

Diisobutylamine+CS2+NaOHSodium di-(isobutyl)dithiocarbamate+H2O\text{Diisobutylamine} + \text{CS}_2 + \text{NaOH} \rightarrow \text{Sodium di-(isobutyl)dithiocarbamate} + \text{H}_2\text{O}

Subsequent acidification yields the free dithiocarbamic acid. Key synthetic parameters include:

ParameterConditionYield
SolventMethanol80%
TemperatureRoom temperature (20–25°C)
Reaction Time1 hour (stirring)
BaseSodium hydroxide (NaOH\text{NaOH})

This method, optimized for safety and efficiency, avoids high temperatures and hazardous reagents . The sodium salt intermediate (C9H18NS2Na\text{C}_9\text{H}_{18}\text{NS}_2\text{Na}) is crystalline (m.p. 50°C\text{m.p. 50°C}) and serves as a precursor for further derivatization.

Physicochemical and Thermochemical Properties

Di-(isobutyl)dithiocarbamic acid is a yellow solid at room temperature. Its thermochemical stability has been characterized via enthalpy of formation (ΔfH\Delta_fH^\circ) measurements:

PropertyValueUncertaintyMethod
ΔfH\Delta_fH^\circ (gas)-67.6 kJ/mol±2.4 kJ/molCalorimetry

The negative ΔfH\Delta_fH^\circ indicates thermodynamic stability, consistent with its persistence in industrial applications. The compound’s solubility profile varies with pH; it is sparingly soluble in water but dissolves in polar organic solvents like methanol and chloroform .

Applications in Agriculture and Industry

Dithiocarbamates, including di-(isobutyl)dithiocarbamic acid, are widely utilized as:

Agricultural Fungicides

The compound’s metal complexes (e.g., with Zn2+^{2+} or Mn2+^{2+}) disrupt fungal enzyme systems, making it effective against phytopathogens. Field studies report efficacy in controlling Botrytis cinerea and Fusarium species .

Rubber Vulcanization Accelerators

In the rubber industry, dithiocarbamates reduce vulcanization time by catalyzing sulfur cross-linking. Di-(isobutyl)dithiocarbamic acid derivatives enhance tensile strength and elasticity in synthetic rubbers .

Coordination Chemistry

The dithiocarbamate group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}). These complexes are studied for catalytic and magnetic properties .

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